molecular formula C16H13NO3 B15065224 2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 921942-34-9

2-(2-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B15065224
CAS No.: 921942-34-9
M. Wt: 267.28 g/mol
InChI Key: XYBAXQFYDYHGNY-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 2-aminophenyl derivatives with methoxy-substituted chromone precursors. One common method includes the use of 2-aminophenol and 7-methoxy-4H-chromen-4-one under acidic or basic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has shown its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth, inflammation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminophenyl phenyl ketone
  • 2-(2′-Aminophenyl)benzothiazole
  • 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives

Uniqueness

2-(2-Aminophenyl)-7-methoxy-4H-chromen-4-one stands out due to its unique methoxy substitution on the chromone ring, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

921942-34-9

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(2-aminophenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,17H2,1H3

InChI Key

XYBAXQFYDYHGNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3N

Origin of Product

United States

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